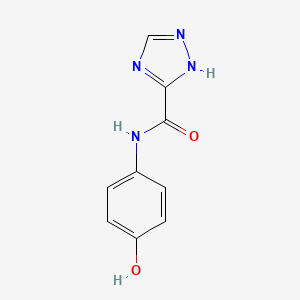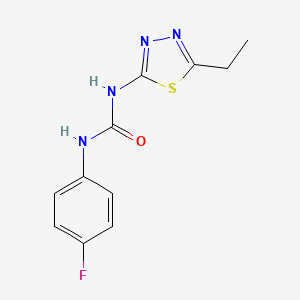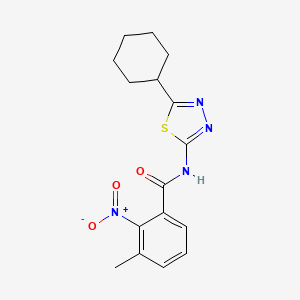
N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as HTCA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide varies depending on its application. In medicine, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting their replication. In agriculture, this compound has been shown to disrupt the nervous system of insects and fungi, leading to their death. In material science, this compound has been shown to inhibit the corrosion of metals by forming a protective layer on their surfaces.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, this compound has been shown to have cytotoxic effects on cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In agriculture, this compound has been shown to have toxic effects on insects and fungi, leading to their death. In material science, this compound has been shown to inhibit the corrosion of metals, leading to their protection.
実験室実験の利点と制限
N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis process, high yield, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including:
1. Further research into its potential applications in medicine, agriculture, and material science.
2. Determining the optimal concentration and application of this compound for various applications.
3. Studying the potential toxicity of this compound and its effects on the environment.
4. Developing new synthesis methods for this compound with higher yields and purity.
5. Studying the mechanism of action of this compound in more detail to fully understand its potential applications.
合成法
The synthesis of N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain this compound. The overall synthesis process is relatively simple, and the yield of this compound can be high.
科学的研究の応用
N-(4-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, antimicrobial, and antiviral properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-3-1-6(2-4-7)12-9(15)8-10-5-11-13-8/h1-5,14H,(H,12,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMALWDJNWVHVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)

![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)

![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)


![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
